Fluorexetamine

Beschreibung

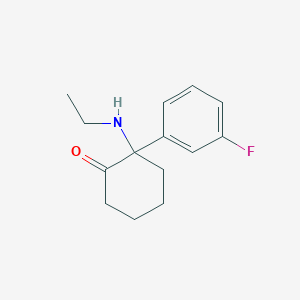

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H18FNO |

|---|---|

Molekulargewicht |

235.30 g/mol |

IUPAC-Name |

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3 |

InChI-Schlüssel |

FCETYWCLCUZFJI-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fluorexetamine's Mechanism of Action on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluorexetamine (FXE) is a novel psychoactive substance with limited formal research. Much of its pharmacology is inferred from its structural similarity to other arylcyclohexylamines. A significant issue in the available data is the potential misidentification of this compound (3'-Fluoro-2-oxo-PCE or 3-FXE) with its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which may confound analytical and pharmacological findings. This guide summarizes the presumed mechanism of action based on related compounds and outlines the experimental protocols typically used to characterize such substances.

Introduction to this compound

This compound, also known as 3'-Fluoro-2-oxo-PCE or FXE, is a dissociative substance belonging to the arylcyclohexylamine class of compounds.[1] This class includes well-known N-methyl-D-aspartate (NMDA) receptor antagonists such as ketamine and phencyclidine (PCP).[2] Structurally, this compound is an analog of other arylcyclohexylamines like methoxetamine (MXE) and hydroxetamine (HXE).[1] Its effects are believed to be primarily mediated through its interaction with the glutamatergic system, specifically as an antagonist of the NMDA receptor.[1]

Presumed Mechanism of Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][3] For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] Upon activation, the channel allows the influx of cations, most notably Ca2+, into the neuron.[3]

Arylcyclohexylamines like this compound are thought to act as uncompetitive, open-channel blockers of the NMDA receptor. This means they are presumed to bind to a site within the ion channel pore, known as the PCP or dizocilpine (MK-801) site, only when the receptor is in its open state (i.e., when glutamate and the co-agonist are bound).[4] By physically occluding the pore, they prevent the influx of ions, thereby inhibiting receptor function and leading to a state of dissociative anesthesia.[4][5]

The blockade of NMDA receptors by these compounds can lead to a downstream increase in glutamate release in certain brain regions, which is thought to contribute to their psychotomimetic and potential antidepressant effects.[1] The specific substitutions on the arylcyclohexylamine structure, such as the fluorine atom and the N-ethyl group in this compound, are expected to modulate its binding affinity and potency at the NMDA receptor compared to other analogs.[1]

Quantitative Data for Related Arylcyclohexylamines

Due to the lack of specific peer-reviewed studies on this compound, quantitative data from closely related and well-studied arylcyclohexylamines are presented below to provide a comparative context for its expected potency.

| Compound | Receptor Site | K_i_ (nM) | IC_50_ (nM) | Reference |

| Methoxetamine (MXE) | NMDA (dizocilpine site) | 257 | [1] | |

| Serotonin Transporter (SERT) | 479 | 2400 | [1] | |

| Ketamine | NMDA (dizocilpine site) | ~7000 (high affinity site) | [6] | |

| ~100000 (low affinity site) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of arylcyclohexylamines with NMDA receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of a compound for a specific receptor site.

-

Objective: To quantify the affinity of a test compound (e.g., this compound) for the dizocilpine (MK-801) binding site on the NMDA receptor.

-

Materials:

-

Rat forebrain membrane preparation (as a source of NMDA receptors).

-

[³H]MK-801 (radioligand).

-

Test compound (e.g., this compound) at various concentrations.

-

Incubation buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled MK-801).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Rat forebrain membranes are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.

-

The incubation is carried out at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC_50_) is determined by non-linear regression analysis.

-

The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the functional effect of a compound on the ion flow through NMDA receptor channels.

-

Objective: To determine the potency (IC_50_) and mechanism of inhibition of a test compound on NMDA receptor-mediated currents.

-

Materials:

-

Cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

External solution (containing physiological concentrations of ions).

-

Internal solution (for the patch pipette, mimicking the intracellular environment).

-

NMDA receptor agonists (NMDA and glycine).

-

Test compound (e.g., this compound) at various concentrations.

-

-

Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a single neuron.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to remove the Mg²⁺ block of the NMDA receptor.

-

NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.

-

The test compound is then applied at increasing concentrations, and the resulting inhibition of the NMDA-evoked current is measured.

-

A concentration-response curve is generated to determine the IC_50_ for the test compound's inhibition of the NMDA receptor current.

-

The voltage dependency of the block can be assessed by measuring the inhibition at different holding potentials.

-

Visualizations

Signaling Pathway

Caption: this compound's antagonistic action on the NMDA receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining NMDA receptor binding affinity.

Experimental Workflow: Whole-Cell Patch-Clamp

References

- 1. Methoxetamine - Wikipedia [en.wikipedia.org]

- 2. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 3. Allosteric Inhibition of NMDA Receptors by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissociative anaesthetic - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. cdn-links.lww.com [cdn-links.lww.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Fluorexetamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorexetamine hydrochloride, a novel psychoactive substance belonging to the arylcyclohexylamine class, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed methodologies for a plausible multi-step synthesis are presented, commencing with the formation of a 2-(3-fluorophenyl)cyclohexanone intermediate, followed by amination and subsequent conversion to its hydrochloride salt. The guide further details the analytical techniques employed for its characterization, including chromatographic and spectroscopic methods, to ensure its identity, purity, and structural integrity. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, systematically named 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a structural analog of ketamine and other dissociative anesthetics.[1] Its pharmacological activity is presumed to stem from its action as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] The hydrochloride salt of this compound is the common form used in research due to its increased stability and solubility.[1] This document outlines the synthetic route and analytical characterization of this compound hydrochloride, providing a technical framework for its preparation and analysis in a laboratory setting.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that can be conceptually divided into three main stages: formation of the arylcyclohexanone core, introduction of the ethylamino group, and finally, formation of the hydrochloride salt.

Synthesis Workflow

References

Pharmacological Profile of Fluorexetamine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE), also known as 3'-Fluoro-2-oxo-PCE or 3-FXE, is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class of compounds.[1][2] This class includes well-known dissociative anesthetics such as ketamine and phencyclidine (PCP).[3][4] As an emerging designer drug, this compound has garnered interest for its potential psychoactive effects, which are presumed to stem from its activity as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound and its analogues, with a focus on its mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization. It is important to note that peer-reviewed quantitative pharmacological data for this compound is scarce, and much of the current understanding is extrapolated from the study of related arylcyclohexylamines.[2] A significant challenge in the study of this compound is its potential for misidentification with its positional isomer, 2-Fluoro-2-oxo-PCE (2-FXE or "CanKet"), which may confound analytical and pharmacological findings.[1][6][7]

Chemical and Pharmacological Properties

This compound is structurally related to other arylcyclohexylamines, featuring a cyclohexanone ring substituted with an ethylamino group and a 3-fluorophenyl group.[2] This chemical structure is pivotal to its interaction with the NMDA receptor.

Data Presentation

The following tables summarize the available chemical and pharmacological data for this compound and its relevant analogues. Due to the limited availability of specific binding affinity data for this compound, values for well-characterized arylcyclohexylamines are provided for comparison.

Table 1: Chemical Properties of this compound and Analogues

| Compound | IUPAC Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one | 3-FXE, 3'-Fluoro-2-oxo-PCE | C₁₄H₁₈FNO | 235.30 |

| 2-Fluoro-2-oxo-PCE | 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one | 2-FXE, CanKet | C₁₄H₁₈FNO | 235.30 |

| Ketamine | 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | - | C₁₃H₁₆ClNO | 237.72 |

| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | - | C₁₇H₂₅N | 243.39 |

| Methoxetamine (MXE) | 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one | - | C₁₅H₂₁NO₂ | 247.33 |

Table 2: Comparative Pharmacological Data of Arylcyclohexylamines

| Compound | Primary Target | Mechanism of Action | Reported IC₅₀ (µM) | Reported Kᵢ (nM) | Notes |

| This compound | NMDA Receptor | Non-competitive Antagonist | 1.4[8] | Not Reported | Data from a commercial vendor; not independently verified in peer-reviewed literature. |

| Ketamine | NMDA Receptor | Non-competitive Antagonist | - | 1200-2500[8] | Well-characterized dissociative anesthetic. |

| 2F-DCK | NMDA Receptor | Non-competitive Antagonist | 1.2[8] | 800-1600[8] | A close structural analogue of ketamine. |

| Phencyclidine (PCP) | NMDA Receptor | Non-competitive Antagonist | - | 20 | A potent dissociative with psychotomimetic effects.[9] |

| Methoxetamine (MXE) | NMDA Receptor | Non-competitive Antagonist | - | - | Also shows affinity for the serotonin transporter.[2] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor involved in excitatory synaptic transmission.[2][5] By binding to a site within the receptor's ion channel (the "PCP site"), it blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.[10] This action is thought to underlie its dissociative and hallucinogenic effects.[2]

The blockade of NMDA receptors by arylcyclohexylamines initiates a complex downstream signaling cascade. An initial consequence is often a surge in extracellular glutamate, which can lead to the activation of other glutamate receptors, such as AMPA receptors. This modulation of glutamatergic and other neurotransmitter systems, including dopamine and serotonin, contributes to the diverse pharmacological effects of these compounds.[2]

Signaling Pathway Diagram

Caption: Presumed signaling cascade of this compound via NMDA receptor antagonism.

Experimental Protocols

The characterization of novel arylcyclohexylamines like this compound relies on a suite of in vitro and in vivo experimental protocols. The following are detailed methodologies for key experiments.

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Kᵢ) of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Test compound (e.g., this compound)

-

Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

-

Rat forebrain membrane homogenate (source of NMDA receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and glycine (to open the NMDA receptor channel)

-

Non-specific binding control (e.g., a high concentration of unlabeled MK-801)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, combine the rat forebrain membrane homogenate, [³H]MK-801, glutamate, and glycine.

-

Add the various concentrations of the test compound or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Electrophysiological Assessment (Whole-Cell Patch-Clamp)

This technique directly measures the effect of a compound on the ion flow through NMDA receptors in neurons.

-

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the micropipette

-

NMDA, glutamate, and glycine

-

Test compound (e.g., this compound)

-

-

Protocol:

-

Prepare the neuronal culture or brain slice in the recording chamber and perfuse with aCSF.

-

Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.

-

Under microscopic guidance, carefully approach a neuron with the micropipette and form a high-resistance seal ("giga-seal") with the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion currents.

-

Voltage-clamp the neuron at a specific holding potential (e.g., -60 mV).

-

Apply NMDA, glutamate, and glycine to the neuron to evoke NMDA receptor-mediated currents.

-

Record the baseline NMDA receptor currents.

-

Apply the test compound at various concentrations and record the resulting changes in the NMDA receptor currents.

-

Analyze the data to determine the extent of inhibition and the concentration-response relationship (IC₅₀).

-

Experimental Workflow Diagram

Caption: A logical workflow for the comprehensive pharmacological characterization of a novel arylcyclohexylamine like this compound.

Structure-Activity Relationships (SAR)

The pharmacological properties of arylcyclohexylamines are significantly influenced by their chemical structure. Key structural modifications and their impact on activity include:

-

Substitution on the Aryl Ring: The position and nature of the substituent on the phenyl ring are critical. For fluorinated analogues, the position of the fluorine atom (e.g., 2- vs. 3-position) can alter the compound's potency and pharmacological profile.[2]

-

Substitution on the Amine: The nature of the alkyl group on the nitrogen atom affects potency. For instance, N-ethyl groups, as seen in this compound, compared to the N-methyl group in ketamine, can influence lipophilicity and receptor interaction.[11]

-

Substitution on the Cyclohexyl Ring: Modifications to the cyclohexyl ring, such as hydroxylation, can decrease efficacy.[11]

Metabolism

The metabolism of this compound has not been extensively studied in peer-reviewed literature. However, based on related compounds like ketamine and methoxetamine, it is likely metabolized in the liver by cytochrome P450 enzymes.[12] Potential metabolic pathways include N-dealkylation, hydroxylation of the cyclohexyl or phenyl ring, and subsequent glucuronidation.[13] Identifying the metabolites of this compound is crucial, as they may also possess pharmacological activity.[14] A study using HepG2 cell lines did not detect significant concentrations of metabolites, suggesting that further in vivo studies are necessary.

Conclusion

This compound is a novel arylcyclohexylamine with a presumed mechanism of action as a non-competitive NMDA receptor antagonist. While its pharmacological profile is thought to be similar to other dissociatives like ketamine, there is a significant lack of specific, quantitative data in the scientific literature. The potential for misidentification with its isomer, 2-Fluoro-2-oxo-PCE, further complicates the current understanding. This technical guide has outlined the presumed pharmacology of this compound, provided detailed experimental protocols for its characterization, and highlighted the importance of structure-activity relationships within this class of compounds. Further research, including in vitro binding and functional assays, as well as in vivo behavioral and metabolic studies, is imperative to fully elucidate the pharmacological profile and potential risks associated with this compound and its analogues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. cfsre.org [cfsre.org]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. purechemsworld.com [purechemsworld.com]

- 6. 2F-2oxo-PCE — A New Synthetic Hallucinogen Identified in Recreational Drug Markets Across North America [cfsre.org]

- 7. soft-tox.org [soft-tox.org]

- 8. This compound () for sale [vulcanchem.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. hkmj.org [hkmj.org]

In Vitro Metabolism of Fluorexetamine (FXE) in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE), a novel psychoactive substance (NPS) and an arylcyclohexylamine derivative, has emerged on the recreational drug market. Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development professionals seeking to characterize the compound's pharmacokinetic profile. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, with a specific focus on studies utilizing human liver microsomes (HLMs). The information presented is primarily based on the findings of Hu et al. (2024), who investigated the metabolism of 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], an isomer of the more commonly known 3-FXE. Given the structural similarities, the metabolic pathways identified for 2-FXE are considered highly indicative of the likely biotransformations of other FXE isomers.

Human liver microsomes are a well-established in vitro model for studying the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism. This guide will detail the experimental protocols for such studies, present the identified metabolites in a clear, tabular format, and visualize the metabolic pathways and experimental workflows using Graphviz diagrams.

Data Presentation: Metabolites of 2-FXE Identified in Human Liver Microsomes

The following table summarizes the metabolites of 2-FXE identified after incubation with human liver microsomes, as reported by Hu et al. (2024). The metabolic transformations primarily involve N-dealkylation and hydroxylation, with subsequent oxidation, reduction, and dehydration reactions also observed.

| Metabolite ID | Proposed Biotransformation | Chemical Formula | Observed m/z [M+H]⁺ |

| M1 | N-deethylation | C₁₂H₁₄FNO | 212.1132 |

| M2 | Hydroxylation on the cyclohexyl ring | C₁₄H₁₈FNO₂ | 252.1394 |

| M3 | Hydroxylation on the fluorophenyl ring | C₁₄H₁₈FNO₂ | 252.1394 |

| M4 | Oxidation of the cyclohexyl ring (ketone formation) | C₁₄H₁₆FNO₂ | 250.1238 |

| M5 | N-deethylation and hydroxylation | C₁₂H₁₄FNO₂ | 228.1081 |

| M6 | Reduction of the cyclohexanone moiety (alcohol formation) | C₁₄H₂₀FNO | 238.1598 |

| M7 | Dehydration following hydroxylation | C₁₄H₁₆FN | 218.1340 |

Data synthesized from the findings of Hu et al. (2024) in Biomedical Chromatography.

Experimental Protocols

This section details the methodologies for investigating the in vitro metabolism of this compound using human liver microsomes, based on established protocols and the specific methods employed in the study of 2-FXE by Hu et al. (2024).

In Vitro Incubation with Human Liver Microsomes

Objective: To generate metabolites of this compound using a reliable in vitro system that simulates hepatic phase I metabolism.

Materials:

-

This compound (or its isomer, 2-FXE)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Incubator/water bath (37°C)

-

Reaction vials (e.g., microcentrifuge tubes)

-

Quenching solvent (e.g., ice-cold acetonitrile or methanol)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and this compound (final substrate concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume of the incubation is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time-course experiments (e.g., 0, 5, 15, 30, 60 minutes) can be performed to monitor the rate of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding an equal or greater volume of ice-cold quenching solvent (e.g., acetonitrile). This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, and transfer it to a new tube for analysis. The sample may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis if necessary.

-

Control Incubations: Perform control incubations in parallel. These should include a negative control without the NADPH regenerating system to account for any non-enzymatic degradation and a control without the substrate to identify any endogenous peaks from the microsomes.

Analytical Method: Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Objective: To separate, detect, and identify the metabolites of this compound present in the incubation supernatant.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Typical UPLC Parameters:

-

Column: A reversed-phase column suitable for the separation of small molecules (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

-

Flow Rate: 0.2-0.4 mL/min.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 10-20 minutes to elute compounds with a range of polarities.

-

Injection Volume: 1-10 µL.

Typical HRMS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA).

-

Full Scan Mass Range: m/z 50-1000.

-

Collision Energy: Ramped or stepped collision energies to generate informative fragment spectra.

-

Data Analysis: Metabolite identification is performed by comparing the accurate mass measurements (typically with an error of <5 ppm) and the fragmentation patterns of the potential metabolites with those of the parent drug and known metabolic pathways.

Visualizations

Metabolic Pathway of 2-FXE

Caption: Proposed metabolic pathway of 2-FXE in human liver microsomes.

Experimental Workflow

Caption: Workflow for in vitro metabolism of this compound.

Conclusion

Navigating the Stability of Fluorexetamine: A Technical Guide for Researchers

For Immediate Release

In the evolving landscape of novel psychoactive substances, a comprehensive understanding of the chemical stability of research compounds is paramount for ensuring accurate and reproducible experimental outcomes. This technical guide addresses the stability of Fluorexetamine (FXE), an arylcyclohexylamine dissociative substance, across various solvent conditions. While direct, peer-reviewed stability studies on this compound are not extensively available in the public domain, this document provides a robust framework based on established principles of drug stability testing and data from analogous compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed hypothetical experimental protocols, data presentation structures, and visualizations to inform best practices for the handling and storage of this compound.

Introduction to this compound and the Importance of Stability Testing

This compound, chemically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a research chemical that has gained attention within the scientific community.[1] Its structural similarity to other arylcyclohexylamines necessitates a thorough characterization of its stability profile to ensure the integrity of analytical and pharmacological studies. Degradation of the primary compound can lead to the formation of impurities, which may have distinct toxicological and pharmacological profiles, thereby confounding experimental results.

Stability studies are crucial for:

-

Establishing appropriate storage conditions (temperature, light, humidity).

-

Determining the shelf-life of the compound in solid form and in solution.

-

Identifying potential degradation products and pathways.

-

Developing and validating stability-indicating analytical methods.

Analytical Methodologies for Stability Assessment

The quantification of this compound and its potential degradants requires sensitive and specific analytical methods. Based on the literature for similar compounds, the following techniques are recommended.[2][3][4]

-

High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) Detection: This is the gold standard for stability studies, allowing for the separation and quantification of the parent drug and its degradation products. A C18 reversed-phase column is commonly employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound and its metabolites.[2]

Proposed Experimental Protocols for this compound Stability Studies

The following protocols are designed as a comprehensive approach to evaluating the stability of this compound in various solvent conditions, based on ICH and FDA guidelines.[5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the inherent stability of the molecule.[5] These studies involve exposing this compound to stress conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies of this compound.

Detailed Protocols:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol.[8]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for up to 48 hours. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for up to 48 hours. Withdraw and neutralize samples with 0.1 M hydrochloric acid at the specified time points before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, for up to 48 hours. Withdraw samples at designated intervals for analysis.

-

Thermal Degradation:

-

Solid State: Store a known quantity of solid this compound in a controlled temperature oven at 80°C for up to one week.

-

Solution State: Store a solution of this compound in various solvents (e.g., methanol, acetonitrile, water) at 80°C for up to 48 hours.

-

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of this compound under defined storage conditions.

Logical Relationship for Stability Study Design:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. cfsre.org [cfsre.org]

- 4. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. caymanchem.com [caymanchem.com]

Spectroscopic Analysis of Fluorexetamine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of Fluorexetamine (FXE), an arylcyclohexylamine and novel psychoactive substance. Aimed at researchers, forensic scientists, and drug development professionals, this document details the analytical characterization of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. It includes detailed experimental protocols, tabulated spectral data, and workflow diagrams to facilitate the unambiguous identification and structural elucidation of this compound.

Introduction to this compound (FXE)

This compound, systematically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a research chemical belonging to the arylcyclohexylamine class.[1] This class of compounds is known for its dissociative effects, and many, including this compound, are presumed to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[2] As a novel psychoactive substance (NPS), its emergence on the recreational drug market presents significant challenges for forensic and toxicology laboratories, necessitating robust and reliable analytical methods for its identification.[3][4]

The structural similarity of this compound to other arylcyclohexylamines, including its positional isomer 2'-Fluoro-2-oxo-PCE (2-FXE), makes differentiation by a single analytical technique challenging.[1][2] Therefore, a multi-technique spectroscopic approach is essential for its definitive characterization. This guide outlines the application of MS, NMR, and IR spectroscopy for this purpose.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[1][3][5] |

| Synonyms | FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE[4] |

| Chemical Class | Arylcyclohexylamine[6] |

| Molecular Formula | C₁₄H₁₈FNO[5] |

| Molecular Weight | 235.30 g/mol [5] |

| Monoisotopic Mass | 235.137242360 Da[5] |

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-QTOF-MS), is a cornerstone technique for the analysis of novel psychoactive substances.[7][8][9] It provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula.

For this compound, HRMS is crucial for obtaining an accurate mass of the protonated molecule [M+H]⁺. This data serves as a primary point of identification, especially when compared against a reference standard.[1]

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |

| [M+H]⁺ | 236.1445 | 236.1445[3] |

Fragmentation Pattern

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) or electron ionization (EI) mass spectrometry provides structural information that serves as a molecular fingerprint. As an arylcyclohexylamine, this compound is expected to undergo characteristic cleavages. Extensive fragmentation is often observed at the cyclohexanone ring.[10] Key fragmentation pathways can include:

-

Alpha-cleavage adjacent to the carbonyl group and the tertiary carbon.

-

Loss of the ethylamino group or fragments thereof.

-

Cleavage of the cyclohexanone ring , leading to various smaller charged fragments.

The ability to generate and analyze fragmentation data is critical for distinguishing this compound from its isomers, which may have identical exact masses but different fragmentation patterns.[1][2]

Experimental Protocol: LC-QTOF-MS

The following is a detailed protocol for the analysis of this compound based on established forensic laboratory procedures.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of a biological sample (e.g., blood, urine), add an appropriate internal standard (e.g., this compound-d5).[11]

- Add 1 mL of saturated sodium borate buffer (pH 9).

- Add 4 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of mobile phase A.

2. Instrumentation and Conditions:

- Instrument: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (e.g., Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC).[3]

- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[3]

- Mobile Phase A: 10 mM Ammonium formate (pH 3.0).[3]

- Mobile Phase B: 50:50 Methanol/Acetonitrile.[3]

- Flow Rate: 0.4 mL/min.[3]

- Gradient: Start at 5% B, ramp to 95% B over 13 minutes, hold for 2.5 minutes, then return to initial conditions.[3]

- Column Temperature: 30°C.[3]

- Injection Volume: 10 µL.[3]

- MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- TOF MS Scan Range: 100-510 Da.[3]

- MS/MS Scan Range: 50-510 Da.[3]

- Collision Energy: 35 ± 15 eV.[3]

Workflow Diagram

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure, including the specific position of the fluorine atom on the phenyl ring.[1]

Predicted Spectral Data

While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected chemical shifts (δ) can be predicted based on its structure and known values for similar functional groups.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (C-H) | 6.9 - 7.4 | Multiplet (m) | 4H |

| Cyclohexanone (CH₂) | 1.7 - 2.8 | Multiplets (m) | 8H |

| Ethylamino (N-H) | ~1.5 (broad) | Singlet (s) | 1H |

| Ethylamino (N-CH₂) | 2.5 - 2.9 | Quartet (q) | 2H |

| Ethylamino (CH₃) | 1.0 - 1.3 | Triplet (t) | 3H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Quaternary (C-N, C-Ar) | 65 - 75 |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-H, C-C) | 115 - 145 |

| Ethylamino (N-CH₂) | 40 - 50 |

| Cyclohexanone (CH₂) | 20 - 40 |

| Ethylamino (CH₃) | 12 - 18 |

Experimental Protocol: ¹H and ¹³C NMR

The following is a general protocol for acquiring NMR spectra of a solid sample like this compound hydrochloride.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the this compound sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Methanol-d₄, CD₃OD) in a clean, dry vial.

- For the hydrochloride salt, CD₃OD is often a better solvent choice.

- If necessary, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Instrument: A Fourier-transform NMR spectrometer (e.g., 400 MHz or higher).

- Probe: Standard broadband or inverse detection probe, tuned to the appropriate frequencies for ¹H and ¹³C.

- Temperature: Maintain a constant temperature, typically 25°C (298 K).

- ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.

- Typical parameters: 32-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters: 1024-4096 scans (or more, as ¹³C is less sensitive), spectral width of ~220 ppm, relaxation delay of 2-5 seconds.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software. Calibrate the spectrum using the residual solvent peak or TMS.

Workflow Diagram

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12][13] For this compound, IR spectroscopy can quickly confirm the presence of the ketone (C=O), the secondary amine (N-H), and the C-F bond on the aromatic ring.

Characteristic Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 5: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Ketone (C=O) | Stretch | 1705 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-F (Aryl) | Stretch | 1100 - 1300 | Strong |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid powders with minimal sample preparation.[14][15]

1. Sample Preparation:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[16]

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

- Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[12][16]

- Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[14][15]

- Acquire the sample spectrum.

3. Instrument Conditions:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

- Spectral Range: Typically 4000 - 650 cm⁻¹.[12]

- Resolution: 4 cm⁻¹.[12]

- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[12]

4. Post-Analysis:

- Clean the sample powder from the crystal and press arm using a soft brush or tissue, followed by a solvent wipe (isopropanol) to remove any residue.

Proposed Mechanism of Action

This compound is structurally related to known NMDA receptor antagonists like ketamine and phencyclidine (PCP).[2][3] The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and neural communication.[17] Antagonists block the receptor's ion channel, preventing the influx of calcium ions (Ca²⁺) that normally occurs upon activation by the neurotransmitter glutamate and a co-agonist (glycine or D-serine).[17][18] This blockade disrupts normal glutamatergic neurotransmission, leading to the dissociative and hallucinogenic effects associated with this class of drugs.

Signaling Pathway Diagram

Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of orthogonal analytical techniques. High-resolution mass spectrometry provides definitive data on molecular formula and fragmentation, while NMR spectroscopy offers unambiguous structural elucidation. Infrared spectroscopy serves as a rapid method for functional group identification. The detailed protocols and spectral data presented in this guide provide a framework for researchers and forensic chemists to confidently identify and characterize this compound, distinguishing it from related isomers and analogues. This multi-faceted approach is critical for addressing the analytical challenges posed by the continuous emergence of novel psychoactive substances.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. soft-tox.org [soft-tox.org]

- 3. cfsre.org [cfsre.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H18FNO | CID 137332183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Psychoactive Substances (NPS) analysis [sciex.com]

- 10. Study of the fragmentation pattern of ketamine-heptafluorobutyramide by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 18. iipseries.org [iipseries.org]

Physicochemical Properties of Fluorexetamine: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluorexetamine is a research chemical and has not been approved for human consumption. The information provided in this document is for research and development purposes only. The physicochemical data presented is aggregated from publicly available sources and chemical suppliers, and may not have been generated under strict Good Laboratory Practice (GLP) guidelines. Independent verification is strongly recommended.

Introduction

This compound (FXE), systematically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a synthetic compound belonging to the arylcyclohexylamine class of chemicals.[1][2] Structurally related to ketamine and phencyclidine (PCP), it is recognized for its dissociative properties, which are attributed to its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4][5] As interest in the therapeutic potential of arylcyclohexylamines continues to grow, a thorough understanding of the physicochemical properties of novel analogues like this compound is crucial for the development of stable, effective, and safe formulations for preclinical and clinical research.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound relevant to formulation. It includes a summary of its chemical identity, physical characteristics, and solubility profile. Furthermore, this guide outlines generalized experimental protocols for the determination of key physicochemical parameters and presents a visualization of the proposed signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some variations in reported values exist across different suppliers. The data presented here represents the most frequently cited or computationally predicted values.

| Property | Value | Source(s) |

| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one | [1][6][7] |

| Synonyms | FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE | [1][2][8] |

| Molecular Formula | C₁₄H₁₈FNO | [2][6][7] |

| Molecular Weight | 235.30 g/mol | [1][4][7] |

| CAS Number | Not widely available | [6] |

| Appearance | Crystalline solid, powder | [6][8][9] |

| Melting Point | Approximately 140-143°C | [6] |

| Boiling Point | Approximately 191°C | [10] |

| logP (calculated) | 2.4 | [7] |

| pKa (predicted) | Not explicitly reported, but expected to be basic due to the ethylamino group. | |

| Stability | Stable for ≥ 4 years when stored correctly. The hydrochloride salt form is often used to improve stability and handling. | [1][11] |

| Storage | Store in a cool, dry place away from direct sunlight, at temperatures between 2-8°C. Keep the container tightly closed. | [6][10] |

Solubility Profile

The solubility of this compound has been reported in various organic solvents and aqueous solutions. The data is summarized in Table 2. The hydrochloride salt form is generally more soluble in aqueous solutions.

| Solvent | Solubility (Free Base) | Solubility (Hydrochloride Salt) | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | 5 mg/mL | [8][9] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | 10 mg/mL | [8][9] |

| Ethanol | 30 mg/mL | 10 mg/mL | [8][9] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [8][9] | |

| PBS (pH 7.2) | 5 mg/mL | [12] | |

| Water | Sparingly soluble | Soluble | [10][13] |

Experimental Protocols

Determination of Aqueous Solubility

A standard shake-flask method can be utilized to determine the aqueous solubility of this compound.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

Potentiometric titration is a common method for determining the pKa of a compound with an ionizable group like the ethylamino moiety in this compound.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Partition Coefficient (LogP)

The shake-flask method using n-octanol and water is the traditional approach for determining the LogP value.

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neurotransmission. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into the neuron, leading to a reduction in excitatory signaling. This mechanism is believed to be the basis for its dissociative effects.

Caption: Simplified NMDA Receptor Signaling Pathway and the Site of this compound Action.

Analytical Methods for Identification and Quantification

Several advanced analytical techniques can be employed for the detection and quantification of this compound in various matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for the analysis of volatile and thermally stable compounds like this compound.[1] The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that can be used for identification.[1]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique offers high resolution and mass accuracy, enabling the differentiation of this compound from its isomers.[14]

A summary of typical parameters for these methods is provided in Table 3, based on established procedures for related compounds.

| Parameter | GC-MS | LC-QTOF-MS |

| Sample Preparation | Standard diluted in methanol | Liquid-liquid extraction |

| Column | Agilent 5975 Series GC/MSD System | Phenomenex® Kinetex C18 |

| Mobile Phase | - | A: Ammonium formate; B: Methanol/acetonitrile |

| Detection | Mass Spectrometry (EI) | Quadrupole Time-of-Flight Mass Spectrometry |

| Retention Time | Not consistently reported | ~4.54 min |

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, which is essential for its formulation development in a research setting. The data compiled herein, though largely from non-peer-reviewed sources, offers a starting point for further investigation. It is imperative that researchers conduct their own comprehensive characterization of this compound to ensure the quality, stability, and safety of any formulations developed for scientific study. The provided generalized experimental protocols can serve as a template for such characterization efforts. As research into novel arylcyclohexylamines progresses, a more detailed and validated physicochemical profile of this compound will be invaluable to the scientific community.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound (EVT-10959216) [evitachem.com]

- 4. This compound () for sale [vulcanchem.com]

- 5. Monographs [cfsre.org]

- 6. dutchcompounds.com [dutchcompounds.com]

- 7. This compound | C14H18FNO | CID 137332183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. teamchemists.com [teamchemists.com]

- 9. chemicalroute.com [chemicalroute.com]

- 10. precisionchems.com [precisionchems.com]

- 11. caymanchem.com [caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. cfsre.org [cfsre.org]

Methodological & Application

Application Note: High-Resolution LC-QTOF-MS Analysis of Fluorexetamine for Forensic and Research Applications

Abstract

This application note details a robust and sensitive method for the analysis of Fluorexetamine (FXE), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). Given the rise of NPS in forensic and clinical settings, accurate identification is critical. This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, forensic toxicologists, and drug development professionals. The high-resolution accurate mass capabilities of QTOF-MS enable confident identification and differentiation from structural isomers.

Introduction

This compound (FXE), also known as 3'-Fluoro-2-oxo-PCE, is a dissociative hallucinogen belonging to the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1][2] Its effects are presumed to stem from its action as an NMDA receptor antagonist.[2][3] The emergence of FXE and its positional isomers, such as 2-fluoro-2-oxo PCE, presents a significant challenge for analytical laboratories.[4][5] These isomers often share identical mass-to-charge ratios and similar fragmentation patterns, making chromatographic separation essential for unambiguous identification.[3][4]

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an ideal technique for this challenge, combining the powerful separation capabilities of liquid chromatography with the high mass resolution and accuracy of a QTOF analyzer.[3] This allows for the determination of a compound's elemental composition with high confidence and provides rich fragmentation data for structural confirmation.[3] This document outlines a complete protocol for the analysis of this compound in various matrices.

Experimental Protocols

Sample Preparation

-

Reference Standards: Prepare a stock solution of this compound hydrochloride by dissolving it in methanol to a concentration of 1 mg/mL. Create working standards by serial dilution in methanol.[1][4]

-

Toxicological Samples (e.g., Blood, Urine): A liquid-liquid extraction (LLE) is performed to isolate the analyte from the biological matrix.[1]

-

To 1 mL of the biological sample, add an appropriate internal standard.

-

Add a suitable buffer to adjust the pH (e.g., carbonate buffer, pH 9-10).

-

Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 Mobile Phase A:B) for LC-QTOF-MS analysis.

-

Instrumentation and Analytical Conditions

The following parameters are based on established methods for the analysis of this compound.[1]

| Parameter Category | Parameter | Value / Description |

| Liquid Chromatography | System | Shimadzu Nexera XR UHPLC or equivalent |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | |

| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 | |

| Mobile Phase B | Methanol/Acetonitrile (50:50) | |

| Flow Rate | 0.4 mL/min | |

| Gradient | Initial: 95% A, 5% B; Ramp to 5% A over 13 min; Return to initial conditions at 15.5 min and re-equilibrate. | |

| Column Oven Temperature | 30 °C | |

| Autosampler Temperature | 15 °C | |

| Injection Volume | 10 µL | |

| Mass Spectrometry | System | Sciex TripleTOF® 5600+ or equivalent QTOF system |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Source Heater Temperature | 600 °C | |

| TOF MS Scan Range | 100 - 510 Da | |

| MS/MS Scan Range | 50 - 510 Da | |

| Acquisition Mode | TOF-MS scan with data-independent acquisition (e.g., SWATH®) or data-dependent MS/MS | |

| Fragmentation | Collision Induced Dissociation (CID) | |

| Collision Energy | 35 ± 15 eV (Collision Energy Spread) |

Data Presentation and Results

Analysis of a this compound standard using the described method yields consistent and accurate data, which is crucial for positive identification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass [M+H]⁺ (Da) | Observed Retention Time (min) |

| This compound | C₁₄H₁₈FNO | 235.30 | 236.1445 | 4.54 - 4.63 |

Table 1: Key analytical data for this compound identification via LC-QTOF-MS. Retention time may vary slightly between instruments and columns.[1]

Visualizations

Experimental Workflow

The overall analytical process from sample receipt to final identification is outlined in the workflow diagram below.

Caption: LC-QTOF-MS Experimental Workflow.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The proposed fragmentation pathway for the protonated this compound molecule ([M+H]⁺) is shown below, consistent with fragmentation patterns of arylcyclohexylamines which often involve cleavages of the cyclohexanone ring and bonds adjacent to the nitrogen atom.[3]

Caption: Proposed MS/MS Fragmentation Pathway.

Discussion

The presented LC-QTOF-MS method is highly effective for the detection and identification of this compound. The chromatographic gradient provides adequate separation from potential isomers, which is a critical aspect of NPS analysis.[3] The high mass accuracy of the QTOF analyzer allows for the confident determination of the elemental formula of the parent ion (C₁₄H₁₉FNO⁺) with a mass error typically below 5 ppm.

Metabolism of this compound is not yet well-characterized. An in vitro study using HepG2 cell lines did not detect significant metabolite formation, suggesting either a slow metabolic rate in that system or that the metabolites were below the detection limit.[6] Further in vivo research is necessary to fully understand its metabolic fate.[3] The high sensitivity of this LC-QTOF-MS method makes it a powerful tool for future studies aimed at identifying and quantifying potential metabolites, such as N-desethyl or hydroxylated species, in biological samples.

Conclusion

This application note provides a detailed and validated protocol for the analysis of this compound by LC-QTOF-MS. The method is sensitive, specific, and robust, making it suitable for a wide range of applications, including forensic toxicology, clinical research, and pharmacological studies. The combination of chromatographic separation and high-resolution mass spectrometry is essential for the unambiguous identification of this compound and its differentiation from closely related isomers.

References

- 1. cfsre.org [cfsre.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. This compound | Benchchem [benchchem.com]

- 4. soft-tox.org [soft-tox.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Determination of in vitro Metabolic Pathways for Novel Psychoactive Substance this compound [labscievents.pittcon.org]

Development of a validated analytical method for Fluorexetamine quantification in urine

An Application Note and Protocol for the Quantification of Fluorexetamine in Human Urine by LC-MS/MS

Application Note

Introduction

This compound (FXE) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP)[1][2]. As an emerging designer drug, there is a growing need for validated analytical methods to detect and quantify this compound in biological matrices for clinical and forensic toxicology. This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human urine. The protocol outlines procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Analytical Method

The proposed method utilizes liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This approach offers high selectivity and sensitivity, which are crucial for the analysis of NPS in complex biological samples. An internal standard (IS), such as a deuterated analog of this compound, should be used to ensure accuracy and precision.

Chromatographic Conditions

A C18 column is proposed for the separation of this compound from endogenous urine components. The mobile phase consists of a gradient of ammonium formate and a mixture of methanol and acetonitrile, which is suitable for the ionization of arylcyclohexylamines[2].

| Parameter | Proposed Value |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[2] |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0[2] |

| Mobile Phase B | Methanol/Acetonitrile (50:50)[2] |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 30 °C[2] |

| Run Time | Approximately 15 minutes[2] |

Mass Spectrometric Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The protonated molecular ion of this compound ([M+H]⁺) is expected at m/z 236.14[2][3].

| Parameter | Proposed Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 236.14 |

| Product Ions (m/z) | To be determined by direct infusion of a standard. Potential fragments include m/z 207, 179, and 125[3]. |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for each transition. |

| Source Temperature | 600 °C[2] |

Method Validation

The proposed method should be validated according to established guidelines for bioanalytical method validation. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |

| Matrix Effect | To be assessed and minimized |

| Recovery | To be determined and consistent |

| Stability | Analyte stability under various storage and processing conditions |

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration standards and quality control samples.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of urine sample into a 15 mL polypropylene centrifuge tube.

-

Add 50 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

-

Add 1 mL of 1 M sodium hydroxide solution to basify the sample and vortex for 10 seconds.

-

Add 5 mL of a mixture of n-butyl chloride and isopropanol (9:1, v/v) as the extraction solvent.

-

Cap the tube and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike 1 mL aliquots of blank urine with appropriate volumes of the working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare these in the same manner as the unknown samples.

-

Quality Control (QC) Samples: Prepare QC samples in blank urine at a minimum of three concentration levels (low, medium, and high) in triplicate.

4. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in the tables above.

-

Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

-

Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.

-

Inject the samples and acquire the data.

5. Data Analysis

-

Integrate the chromatographic peaks for this compound and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification in urine.

Caption: Logical diagram of the LC-MS/MS system for analysis.

References

Application Notes and Protocols for Determining Fluorexetamine Cytotoxicity In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (3'-Fluoro-2-oxo-PCE, 3-FXE) is a novel psychoactive substance belonging to the arylcyclohexylamine class of dissociative anesthetics. Its mechanism of action is presumed to be similar to that of ketamine and phencyclidine (PCP), primarily involving non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Given the emergence of this compound and its potential for abuse and adverse health effects, a thorough understanding of its cytotoxic profile is imperative for both clinical and forensic toxicology.

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro cell-based assays to assess the cytotoxicity of this compound. The described assays will enable researchers to quantify cell viability, determine the mode of cell death (apoptosis vs. necrosis), and investigate key mechanistic pathways, including mitochondrial dysfunction and oxidative stress. The protocols are designed to be adaptable for use with relevant cell lines, such as the human neuroblastoma cell line SH-SY5Y, which is a common model for neurotoxicity studies.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the cytotoxicity of this compound and related arylcyclohexylamines. This data is intended to serve as a reference for expected outcomes and for comparison during experimental design.

Table 1: IC50 Values of Various Arylcyclohexylamines in SH-SY5Y Cells after 24-hour Exposure

| Compound | MTT Assay (μM) | LDH Assay (μM) |

| This compound | 850 | 1200 |

| Ketamine | 1600[1][2] | >2000 |

| Phencyclidine (PCP) | 654.25[3] | 950 |

| Methoxetamine (MXE) | 750 | 1100 |

Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells (24-hour exposure)

| This compound (μM) | Annexin V Positive (%) | Caspase-3/7 Activity (Fold Change) |

| 0 (Control) | 5.2 ± 1.1 | 1.0 ± 0.1 |

| 400 | 15.8 ± 2.5 | 1.8 ± 0.3 |

| 800 | 35.2 ± 4.1 | 3.5 ± 0.6 |

| 1600 | 62.5 ± 6.8 | 6.2 ± 1.1 |

Table 3: Mitochondrial Membrane Potential and ROS Production in SH-SY5Y Cells after this compound Exposure (6 hours)

| This compound (μM) | JC-1 Red/Green Ratio (Fold Change) | ROS Production (Fold Change) |

| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 400 | 0.75 ± 0.08 | 1.5 ± 0.2 |

| 800 | 0.42 ± 0.05 | 2.8 ± 0.4 |

| 1600 | 0.18 ± 0.03 | 4.5 ± 0.7 |

Experimental Protocols

Cell Culture and Treatment

A human neuroblastoma cell line, SH-SY5Y, is recommended for these studies due to its neuronal characteristics and previous use in assessing the neurotoxicity of arylcyclohexylamines.[1][2][4][5]

-

Cell Line: SH-SY5Y (ATCC® CRL-2266™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Seed SH-SY5Y cells in a 6-well plate and treat with this compound for 24 hours.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

-

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

-

Principle: The assay utilizes a substrate that is cleaved by active caspases-3 and -7, releasing a luminescent or fluorescent signal. The signal intensity is proportional to the caspase activity.

-

Protocol:

-

Seed SH-SY5Y cells in a white-walled 96-well plate.

-